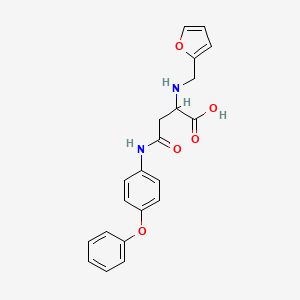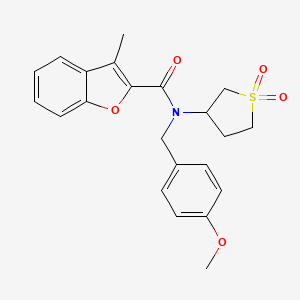![molecular formula C21H29N3S2 B12142728 (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine](/img/structure/B12142728.png)
(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is a complex heterocyclic molecule featuring a thiophene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a 2-thienyl derivative through a condensation reaction involving thiophene and an appropriate aldehyde or ketone.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions to form the thiopheno[3,2-e]pyrimidine core.
Attachment of the Undecylamine Chain: The final step involves the nucleophilic substitution reaction where the undecylamine chain is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in chloroform for bromination; nitric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its heterocyclic structure is conducive to binding with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry
In the industrial sector, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells .
Mechanism of Action
The mechanism of action of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share structural similarities but lack the pyrimidine ring.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine core but lack the thiophene ring.
Uniqueness
The uniqueness of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine lies in its fused thiophene-pyrimidine structure, which imparts distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a broader range of biological targets and improves its stability and solubility in various solvents .
Properties
Molecular Formula |
C21H29N3S2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29N3S2/c1-2-3-4-5-6-7-8-9-10-13-22-20-19-17(18-12-11-14-25-18)15-26-21(19)24-16-23-20/h11-12,14-16H,2-10,13H2,1H3,(H,22,23,24) |
InChI Key |
HRUQCXQVQAEUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12142645.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12142657.png)
![3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142673.png)
![(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142678.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12142684.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142687.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142688.png)
![3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12142692.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142702.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142704.png)

![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142723.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142725.png)
